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Compound of Interest

Compound Name: Methyl 2-hydroxyisobutyrate

Cat. No.: B147191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed analysis and spectral assignment of the 1H and 13C

Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-hydroxyisobutyrate. The data

presented herein serves as a reference for the structural elucidation and quality control of this

compound, which is a valuable building block in organic synthesis and drug development.

Detailed experimental protocols for sample preparation and spectral acquisition are also

provided.

Introduction
Methyl 2-hydroxyisobutyrate is a simple ester with the chemical formula C5H10O3. Accurate

and unambiguous assignment of its NMR spectra is crucial for its identification and for

monitoring reactions in which it is a reactant or product. This document outlines the complete

assignment of the proton (1H) and carbon-13 (13C) NMR spectra, recorded in deuterated

chloroform (CDCl3).

Data Presentation
The 1H and 13C NMR spectral data for Methyl 2-hydroxyisobutyrate are summarized in the

tables below. The assignments are based on chemical shifts (δ), signal multiplicities, and

integration values.
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Table 1: 1H NMR Spectral Data for Methyl 2-hydroxyisobutyrate (500 MHz, CDCl3)

Signal Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

A 3.78 Singlet 3H
-OCH3 (Methyl

ester protons)

B 3.25 Singlet 1H
-OH (Hydroxy

proton)

C 1.47 Singlet 6H
-C(CH3)2 (Gem-

dimethyl protons)

Table 2: 13C NMR Spectral Data for Methyl 2-hydroxyisobutyrate (125 MHz, CDCl3)

Signal Label Chemical Shift (δ, ppm) Assignment

1 176.4 C=O (Ester carbonyl carbon)

2 72.9 -C(OH) (Quaternary carbon)

3 52.6 -OCH3 (Methyl ester carbon)

4 26.2
-C(CH3)2 (Gem-dimethyl

carbons)

Experimental Protocols
A detailed methodology for the acquisition of 1H and 13C NMR spectra of Methyl 2-
hydroxyisobutyrate is provided below.

Sample Preparation
Weighing: Accurately weigh 10-20 mg of Methyl 2-hydroxyisobutyrate into a clean, dry vial.

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard.

Mixing: Gently swirl the vial to ensure complete dissolution of the sample.
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Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution

directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Capping: Securely cap the NMR tube.

NMR Data Acquisition
Instrument: Bruker Avance 500 Spectrometer (or equivalent)

Solvent: CDCl3

Temperature: 298 K

1H NMR Spectroscopy:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 12.0 ppm

Transmitter Frequency Offset: 6.0 ppm

13C NMR Spectroscopy:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm
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Transmitter Frequency Offset: 100 ppm

Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID).

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the 1H spectrum to the TMS signal at 0.00 ppm. Reference the 13C

spectrum to the CDCl3 solvent peak at 77.16 ppm.

Integration: Integrate the signals in the 1H NMR spectrum to determine the relative number

of protons.

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow.
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Caption: Molecular structure of Methyl 2-hydroxyisobutyrate with atom numbering and proton

assignments.
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NMR Analysis Workflow

Sample Preparation
(10-20 mg in 0.7 mL CDCl3 with TMS)

NMR Data Acquisition
(1H and 13C Spectra)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Referencing
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Spectral Analysis
(Assignment of Signals)

Reporting
(Data Tables and Interpretation)
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Caption: Experimental workflow for the NMR analysis of Methyl 2-hydroxyisobutyrate.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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